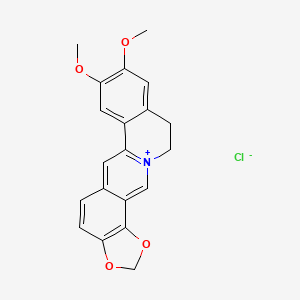

Epiberberine chloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBIBRPLDAHJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889665-86-5 | |

| Record name | Epiberberine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIBERBERINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Epiberberine Chloride: A Technical Guide

For Immediate Release

Shanghai, China – November 7, 2025 – Epiberberine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), is emerging as a compound of significant interest to the scientific and drug development communities.[1] Extensive research has begun to elucidate its complex mechanism of action, revealing a molecule with pleiotropic effects targeting a range of cellular pathways implicated in various disease states, including metabolic disorders, neurodegenerative diseases, inflammation, and cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of multiple molecular targets and signaling cascades. The primary mechanisms identified to date include enzyme inhibition, interference with signaling pathways crucial for cell growth and metabolism, and regulation of inflammatory and neurotoxic processes.

Enzyme Inhibition

Epiberberine has demonstrated potent inhibitory activity against several key enzymes:

-

Urease: Epiberberine is a potent inhibitor of urease from both Helicobacter pylori (HPU) and jack bean (JBU).[2] This inhibition is concentration-dependent and has been shown to be more effective than the standard urease inhibitor, acetohydroxamic acid.[2] The mechanism of inhibition involves the active site sulfhydryl group and is reversible.[2]

-

Cholinesterases and BACE1: In the context of neurodegenerative diseases like Alzheimer's, epiberberine acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][5] It also functions as a non-competitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides.[3][4][5]

-

Cytochrome P450 (CYP) Enzymes: Epiberberine has been shown to have an inhibitory effect on certain CYP450 isoforms, particularly CYP2C9 and CYP2D6 in human liver microsomes, which has implications for drug metabolism and potential drug-drug interactions.[1]

Modulation of Cellular Signaling Pathways

This compound has been shown to influence several critical intracellular signaling pathways:

-

Raf/MEK/ERK Pathway: Epiberberine suppresses the Raf/MEK1/2/ERK1/2 signaling cascade, which is a key pathway involved in cell proliferation and differentiation.[3][6] This inhibition is particularly relevant to its anti-adipogenic effects.[3][6]

-

AMPKα/Akt Pathway: The compound also downregulates the AMPKα/Akt pathway.[3][6] This pathway is central to cellular energy homeostasis, and its modulation by epiberberine contributes to its effects on glucose and lipid metabolism.[3][6]

-

NF-κB Signaling: While direct studies on epiberberine are emerging, the closely related alkaloid berberine is known to exert anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[7][8] This is a likely mechanism for the observed anti-inflammatory properties of epiberberine as well.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory and cellular activities of epiberberine.

| Target Enzyme/Process | Organism/Cell Line | IC50 Value (μM) | Ki Value (μM) | Inhibition Type | Reference |

| Helicobacter pylori Urease (HPU) | Helicobacter pylori | 3.0 ± 0.01 | 10.6 ± 0.01 | Slow-binding, Uncompetitive | [2] |

| Jack Bean Urease (JBU) | Canavalia ensiformis | 2.3 ± 0.01 | 4.6 ± 0.01 | Slow-binding, Competitive | [2] |

| Acetylcholinesterase (AChE) | Not Specified | 1.07 | Not Reported | Not Specified | [3][4][5] |

| Butyrylcholinesterase (BChE) | Not Specified | 6.03 | Not Reported | Not Specified | [3][4][5] |

| Beta-secretase (BACE1) | Not Specified | 8.55 | Not Reported | Non-competitive | [3][4][5] |

| Peroxynitrite (ONOO-) Scavenging | In vitro | 16.83 | Not Applicable | Not Applicable | [3][4][5] |

| Cellular Triglyceride Accumulation | 3T3-L1 adipocytes | 52.8 | Not Applicable | Not Applicable | [3][5] |

| CYP2D6 Inhibition | Rat Liver Microsomes | 19.45 | Not Reported | Not Specified | [1] |

| CYP2D6 Inhibition | Human Liver Microsomes | 11.86 | Not Reported | Not Specified | [1] |

| CYP2C9 Inhibition | Human Liver Microsomes | 8.18 | Not Reported | Not Specified | [1] |

| CYP3A4 Inhibition | Human Liver Microsomes | 81.50 | Not Reported | Not Specified | [1] |

| CYP2E1 Inhibition | Human Liver Microsomes | 66.28 | Not Reported | Not Specified | [1] |

Key Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its activity are provided below.

Figure 1: Inhibition of the Raf/MEK/ERK signaling pathway by this compound.

Figure 2: Downregulation of the AMPKα/Akt pathway by this compound.

Figure 3: Experimental workflow for determining urease inhibition by this compound.

Detailed Methodologies of Key Experiments

While full, detailed protocols require access to the primary literature, the following outlines the general methodologies employed in the cited studies.

Urease Inhibition Assay

The inhibitory effect of epiberberine on urease activity was assessed by quantifying ammonia production from the enzymatic hydrolysis of urea.[2]

-

Enzyme and Inhibitor Preparation: A solution of purified H. pylori urease (HPU) or jack bean urease (JBU) is prepared in a suitable buffer. This compound is dissolved, typically in DMSO, and serially diluted to achieve a range of concentrations.[2]

-

Inhibition Reaction: The urease enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for binding.[2]

-

Substrate Addition and Incubation: The enzymatic reaction is initiated by the addition of a urea solution. The reaction mixture is incubated at a controlled temperature.[2]

-

Quantification of Ammonia: The amount of ammonia produced is determined using a colorimetric method, such as the Berthelot's reaction, where the absorbance is measured spectrophotometrically.[2]

-

Data Analysis: The percentage of urease inhibition is calculated by comparing the ammonia concentration in the presence of epiberberine to that of a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like Ki are determined through Lineweaver-Burk or Dixon plots.[2]

Cell-Based Assays for Adipogenesis

The anti-adipogenic effects of epiberberine were investigated using the 3T3-L1 preadipocyte cell line.[3][5][6]

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is then induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment with Epiberberine: During the differentiation process, the cells are treated with various concentrations of this compound.[3][5]

-

Assessment of Lipid Accumulation: After several days of differentiation, the accumulation of intracellular lipids is visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured.[6]

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected at different time points during differentiation. The protein levels and phosphorylation status of key signaling molecules (e.g., Raf, MEK, ERK, AMPKα, Akt) and adipogenic transcription factors (e.g., PPAR-γ, C/EBP-α, SREBP-1) are analyzed by Western blotting using specific antibodies.[6]

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to target multiple enzymes and signaling pathways simultaneously makes it a compelling candidate for the development of novel therapeutics for a variety of diseases. Future research should focus on further delineating the precise molecular interactions of epiberberine with its targets, exploring its potential synergistic effects with other therapeutic agents, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The continued investigation of this intriguing alkaloid holds significant promise for advancing human health.

References

- 1. The oral bioavailability, excretion and cytochrome P450 inhibition properties of epiberberine: an in vivo and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epiberberine, a natural protoberberine alkaloid, inhibits urease of Helicobacter pylori and jack bean: Susceptibility and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Anti-adipogenic effect of epiberberine is mediated by regulation of the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Berberine Hydrochloride in an LPS-Induced Murine Model of Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Epiberberine Chloride: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiberberine is a protoberberine alkaloid, a class of naturally occurring isoquinoline alkaloids known for their diverse pharmacological activities. As a bioactive compound, epiberberine has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of epiberberine chloride, focusing on its natural occurrence, biosynthetic pathway, and detailed methodologies for its extraction and purification from natural sources.

Natural Occurrence and Quantitative Data

Epiberberine is primarily found in plants of the Ranunculaceae and Berberidaceae families. The most significant natural source of this alkaloid is the rhizome of Coptis chinensis Franch. (Huanglian), a perennial herb widely used in traditional Chinese medicine.[1] Other Coptis species also produce epiberberine. The content of epiberberine in Coptis chinensis can vary depending on factors such as the age of the plant and cultivation conditions.

For researchers and professionals in drug development, understanding the quantitative distribution of epiberberine is crucial for selecting optimal plant sources and developing efficient extraction strategies. The following table summarizes the content of epiberberine and other major alkaloids in the rhizomes of Coptis chinensis at different growth stages and under different planting modes.

| Plant Age (Years) | Planting Mode | Epiberberine (%) | Berberine (%) | Coptisine (%) | Palmatine (%) | Total Alkaloids (%) |

| 2 | Natural Understory | 0.85 | 7.34 | 2.65 | 1.87 | 12.71 |

| 2 | Manmade Scaffold | 0.88 | 8.21 | 2.71 | 2.01 | 13.81 |

| 3 | Natural Understory | 0.91 | 8.52 | 2.88 | 2.15 | 14.46 |

| 3 | Manmade Scaffold | 0.93 | 8.65 | 2.93 | 2.23 | 14.74 |

| 4 | Natural Understory | 0.95 | 8.89 | 3.01 | 2.31 | 15.16 |

| 4 | Manmade Scaffold | 1.02 | 9.12 | 3.15 | 2.45 | 15.74 |

| 5 | Natural Understory | 1.08 | 9.56 | 3.28 | 2.58 | 16.50 |

| 5 | Manmade Scaffold | 1.15 | 9.88 | 3.41 | 2.72 | 17.16 |

Biosynthesis of Epiberberine

The biosynthesis of epiberberine is a complex enzymatic process that begins with the amino acid L-tyrosine. Through a series of reactions, L-tyrosine is converted to (S)-reticuline, a pivotal intermediate in the biosynthesis of many benzylisoquinoline alkaloids. From (S)-reticuline, the pathway to epiberberine involves several key enzymatic steps, including the formation of the protoberberine skeleton and specific methylation and cyclization reactions.

Recent research has elucidated the specific enzymes involved in the later stages of epiberberine biosynthesis in Coptis chinensis.[2] The pathway diverges from the berberine biosynthetic pathway at the intermediate (S)-scoulerine. The key enzymes identified are:

-

CcCYP719A1: A cytochrome P450 enzyme that catalyzes the formation of the methylenedioxy bridge on ring D of the protoberberine backbone, leading to the formation of (S)-cheilanthifoline from (S)-scoulerine.

-

CcOMT1: An O-methyltransferase that methylates the hydroxyl group at the C-2 position of (S)-cheilanthifoline to produce (S)-tetrahydroepiberberine.

-

CcTHBO: A tetrahydroprotoberberine oxidase that catalyzes the oxidation of the B ring of (S)-tetrahydroepiberberine to form the quaternary isoquinoline system of epiberberine.

The following diagram illustrates the key steps in the biosynthetic pathway of epiberberine from (S)-reticuline.

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of epiberberine from its natural sources, primarily Coptis chinensis rhizomes, involves a multi-step process that includes extraction, preliminary purification, and fine separation, typically by chromatographic methods. Below is a detailed protocol for the preparative isolation of epiberberine using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids solid adsorbents, leading to high recovery and purity.

Protocol: Preparative Isolation of Epiberberine by High-Speed Counter-Current Chromatography (HSCCC)

1. Preparation of Crude Extract:

-

1.1. Plant Material: Air-dried rhizomes of Coptis chinensis are pulverized into a coarse powder.

-

1.2. Extraction: The powdered rhizomes (1 kg) are extracted three times with 10 L of 95% ethanol under reflux for 2 hours for each extraction.

-

1.3. Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

1.4. Acid-Base Partitioning: The crude extract is suspended in 2 L of 0.5% HCl and filtered. The acidic aqueous solution is then washed three times with 1 L of diethyl ether to remove non-alkaloidal components. The pH of the aqueous phase is adjusted to 9-10 with 10% NaOH, and the solution is then extracted three times with 1.5 L of chloroform. The chloroform layers are combined and concentrated to dryness to yield the crude alkaloid fraction.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

2.1. HSCCC Instrument: A preparative HSCCC instrument equipped with a multi-layer coil and a flow-through UV detector is used.

-

2.2. Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:5:2:5, v/v/v/v) is prepared by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

2.3. HSCCC Operation:

-

The coil is entirely filled with the stationary phase (upper phase).

-

The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (lower phase) is pumped into the column in the head-to-tail direction at a flow rate of 2.0 mL/min.

-

After hydrodynamic equilibrium is reached, the crude alkaloid sample (approximately 200 mg) dissolved in a small volume of the biphasic solvent system is injected.

-

-

2.4. Fraction Collection: The effluent from the outlet of the column is continuously monitored by the UV detector at a suitable wavelength (e.g., 280 nm), and fractions are collected based on the chromatogram.

-

2.5. Identification of Epiberberine Fractions: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing epiberberine.

3. Purification and Crystallization of this compound:

-

3.1. Purification: The fractions containing epiberberine are combined and concentrated under reduced pressure. The residue is further purified by recrystallization from a suitable solvent system, such as methanol-acetone.

-

3.2. Conversion to Chloride Salt: The purified epiberberine free base is dissolved in a minimal amount of methanol, and a stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring.

-

3.3. Crystallization: The solution is cooled to induce crystallization. The resulting crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

The following diagram outlines the general workflow for the extraction and purification of this compound.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its natural sources, biosynthesis, and detailed methodologies for its isolation and purification. The quantitative data presented highlights the potential of Coptis chinensis as a primary source for this valuable alkaloid. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches for its production. The detailed experimental protocol for HSCCC offers a robust method for obtaining high-purity epiberberine for research and development purposes. This information is intended to serve as a valuable resource for scientists and professionals working on the discovery and development of new therapeutic agents from natural products.

References

A Technical Guide to the Biological Activities of Protoberberine Alkaloids from Coptis chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptis chinensis Franch., commonly known as Chinese goldthread (Huanglian), is a perennial herb belonging to the Ranunculaceae family. Its rhizome, Coptidis Rhizoma, has been a cornerstone of Traditional Chinese Medicine for centuries, primarily used for its potent anti-inflammatory, antimicrobial, and detoxifying properties.[1][2] Modern pharmacological research has identified protoberberine alkaloids as the principal bioactive constituents responsible for these therapeutic effects.[3][4] These alkaloids are a class of tetracyclic isoquinoline compounds characterized by the 5,6-dihydrodibenzo[a,g]quinolizinium system.[1][3]

The major protoberberine alkaloids isolated from Coptis chinensis include berberine, coptisine, palmatine, jatrorrhizine, and epiberberine.[3][5][6] These compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects.[4][7] This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Key Protoberberine Alkaloids and Their Biological Activities

The diverse biological effects of Coptis chinensis are attributed to its unique profile of protoberberine alkaloids. While structurally similar, minor substitutions on the tetracyclic ring system lead to significant differences in their pharmacological potency and mechanisms of action.

Antimicrobial Activity

Protoberberine alkaloids exhibit broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and protozoa.[4] Their primary mechanism involves intercalating with DNA, inhibiting protein synthesis, and disrupting cell membrane integrity.

Table 1: Quantitative Antimicrobial Activity of Coptis chinensis Alkaloids

| Alkaloid/Extract | Microorganism | Activity Type | Concentration | Reference |

|---|---|---|---|---|

| C. chinensis Extract | Mycobacterium abscessus | MIC | ~1.5 mg/mL | [8] |

| Berberine-HCl | Mycobacterium abscessus | MIC | ~0.25 mg/mL | [8] |

| Coptisine | Pasteurella multocida | MIC | 0.125 mg/mL | [9] |

| Berberine | Escherichia coli | IC50 | Not Specified | [10] |

| Coptisine | Escherichia coli | IC50 | Not Specified | [10] |

| Palmatine | Escherichia coli | IC50 | Not Specified | [10] |

| Berberine | Bacillus subtilis | MIC | 12.50 µg/mL (as AgNPs) | [11] |

| Berberine | Escherichia coli | MIC | 25 µg/mL (as AgNPs) | [11] |

Note: The relative inhibitory effect of alkaloids on E. coli was found to be in the order of berberine > coptisine > palmatine.[10]

Anticancer Activity

The antitumor properties of these alkaloids are a significant area of research. They exert their effects through various mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis.

Table 2: Quantitative Anticancer and Cytotoxic Activity of Coptis chinensis Alkaloids

| Alkaloid | Cell Line | Activity Type | Concentration (IC50) | Reference |

|---|---|---|---|---|

| Jatrorrhizine | Gastric Cancer (ACC-201) | Cytotoxicity | 17.85 µg/mL (52.75 µM) | [12] |

| Jatrorrhizine | Gastric Cancer (NCI-N87) | Cytotoxicity | 12.15 µg/mL (35.90 µM) | [12] |

| Coptisine | Gastric Cancer Cells | Cytotoxicity | Highest efficacy among tested alkaloids | [12] |

| Berberine | Gastric Cancer Cells | Cytotoxicity | Dose-dependent inhibition | [12] |

| Palmatine | Gastric Cancer Cells | Cytotoxicity | Dose-dependent inhibition |[12] |

Anti-inflammatory Activity

Protoberberine alkaloids are potent anti-inflammatory agents that modulate key signaling pathways involved in the inflammatory cascade, such as NF-κB, MAPKs, and JAK/STAT.[13] They effectively reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and various cytokines.

Table 3: Quantitative Anti-inflammatory Activity of Coptis chinensis Extract

| Extract/Alkaloid | Model System | Inhibited Mediator | Concentration (IC50) | Reference |

|---|---|---|---|---|

| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 31.8 µg/mL | [14] |

| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Prostaglandin E2 (PGE2) | 54.5 µg/mL | [14] |

| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Interleukin-6 (IL-6) | 48.7 µg/mL | [14] |

| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Interleukin-1β (IL-1β) | 71.3 µg/mL | [14] |

| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Tumor Necrosis Factor-α (TNF-α) | 62.5 µg/mL |[14] |

Enzyme Inhibition

The alkaloids also function as inhibitors of various enzymes, which contributes to their therapeutic effects. This includes the inhibition of metabolic enzymes like Cytochrome P450s (CYPs) and tissue-degrading enzymes involved in skin aging.

Table 4: Quantitative Enzyme Inhibitory Activity of Berberine

| Alkaloid | Enzyme | Activity Type | Concentration (IC50) | Reference |

|---|---|---|---|---|

| Berberine | Cytochrome P450 2D6 (CYP2D6) | Direct Inhibition | 11.9 µM | [15] |

| Berberine | Elastase | Enzyme Inhibition | 47.54 µg/mL | [16] |

| Berberine | Collagenase | Enzyme Inhibition | 22.16 µg/mL |[16] |

Signaling Pathways and Mechanisms of Action

The biological activities of protoberberine alkaloids are underpinned by their ability to modulate complex intracellular signaling networks. Understanding these pathways is crucial for targeted drug development.

Biosynthesis of Protoberberine Alkaloids

The diverse array of protoberberine alkaloids in Coptis chinensis originates from a common precursor, (S)-reticuline, through an interconnected biosynthetic network involving a series of enzymatic modifications.[1]

Anti-inflammatory Signaling

Berberine and related alkaloids exert potent anti-inflammatory effects by inhibiting multiple signaling pathways. They suppress the activation of transcription factors like NF-κB and AP-1 by targeting upstream kinases such as MAPKs (ERK, JNK, p38) and the JAK/STAT pathway, leading to a downstream reduction in inflammatory gene expression.[13][14][17]

References

- 1. A biosynthetic network for protoberberine production in Coptis chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Coptis chinensis on Biofilm Formation and Antibiotic Susceptibility in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial properties of berberines alkaloids in Coptis chinensis Franch by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Coptis chinensis Franch Relies on Berberine to Alleviate Stomach Heat Syndrome through the JAK2-STAT3-NF-κB Signaling Pathway and Amino Acid Metabolism Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Potential of Epiberberine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiberberine, an isoquinoline alkaloid isolated from plants of the Coptis genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive investigation into the antioxidant potential of its chloride salt, Epiberberine chloride. The document elucidates the direct radical-scavenging properties and the cellular antioxidant mechanisms of this compound, with a focus on its modulation of key signaling pathways. Detailed experimental protocols for assessing antioxidant activity are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Natural products have historically been a rich source of novel antioxidant compounds.

Epiberberine, a protoberberine alkaloid, is a structural isomer of the well-studied compound berberine.[1] this compound, the salt form of this alkaloid, has demonstrated a range of biological activities.[2][3][4] This guide focuses specifically on its antioxidant potential, presenting both direct scavenging data and evidence of its influence on cellular antioxidant defense systems.

Direct Radical Scavenging Activity

This compound exhibits direct antioxidant effects by scavenging harmful reactive species. A notable activity is its ability to neutralize peroxynitrite (ONOO-), a potent and cytotoxic oxidant formed from the reaction of superoxide and nitric oxide.

Data Presentation: Radical Scavenging

| Assay | Test Compound | IC50 (µM) | Reference |

| Peroxynitrite (ONOO-) Scavenging | This compound | 16.83 | [2][3][4] |

IC50: The concentration of the compound required to scavenge 50% of the radicals.

Cellular Antioxidant Mechanisms

Beyond direct scavenging, this compound modulates endogenous antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Recent studies have shown that Epiberberine (EPI) alleviates oxidative stress by:

-

Enhancing the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[5]

-

Decreasing the levels of intracellular ROS and Malondialdehyde (MDA), a marker of lipid peroxidation.[5]

-

Promoting the expression of Nrf2 and its downstream target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5]

The activation of Nrf2 by Epiberberine is dependent on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5]

Signaling Pathway: Keap1-Nrf2 Activation by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Peroxynitrite (ONOO-) Scavenging Assay

This assay evaluates the direct scavenging activity of a compound against peroxynitrite.

Materials:

-

Peroxynitrite (ONOO-) solution

-

Pyrogallol Red indicator

-

This compound stock solution

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and Pyrogallol Red.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the peroxynitrite solution.

-

After a defined incubation period, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) to determine the extent of Pyrogallol Red bleaching.

-

The percentage of scavenging is calculated by comparing the absorbance in the presence of the test compound to that of the control (without the compound).

-

The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro assay to assess the free radical scavenging ability of a compound.

Materials:

-

DPPH solution (in methanol or ethanol)

-

This compound stock solution

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging.

-

The percentage of scavenging activity is calculated relative to a control containing only the solvent.

-

The IC50 value is calculated from the concentration-response curve.

Experimental Workflow: DPPH Assay

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method to determine the antioxidant capacity of compounds.

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

This compound stock solution

-

Ethanol or phosphate buffer

-

Spectrophotometer

Procedure:

-

Generate the ABTS radical cation (ABTS•+) by mixing ABTS solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

-

Cell line (e.g., HepG2 human liver cancer cells)

-

Cell culture medium

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

This compound

-

Fluorescence plate reader

Procedure:

-

Seed cells in a microplate and allow them to adhere.

-

Treat the cells with various concentrations of this compound.

-

After an incubation period, wash the cells and load them with the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Add AAPH to induce oxidative stress.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of cellular antioxidant defense mechanisms. Its ability to scavenge peroxynitrite and, more importantly, to activate the Keap1-Nrf2 signaling pathway via AMPK activation, highlights its potential as a therapeutic agent for conditions associated with oxidative stress. The upregulation of key antioxidant enzymes such as SOD, CAT, HO-1, and NQO1 provides a robust cellular defense against oxidative damage. Further research is warranted to fully elucidate the comparative antioxidant efficacy of this compound against other protoberberine alkaloids and to explore its therapeutic applications in preclinical models of diseases driven by oxidative stress. This guide provides a foundational understanding and detailed methodologies to aid researchers in these future investigations.

References

- 1. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epiberberine (chloride) - MedChem Express [bioscience.co.uk]

- 4. glpbio.com [glpbio.com]

- 5. Activation of NRF2 by epiberberine improves oxidative stress and insulin resistance in T2DM mice and IR-HepG2 cells in an AMPK dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape: A Technical Guide to the Targets of Epiberberine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiberberine, a protoberberine alkaloid primarily isolated from plants of the Berberidaceae family, such as Coptis chinensis, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a quaternary ammonium salt, it is often studied in its chloride form, Epiberberine chloride. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Molecular Interactions

This compound exerts its biological effects through a multi-targeted approach, engaging with a range of enzymes, signaling proteins, and nucleic acids. The following sections delineate these key interactions, supported by quantitative data and a summary of the experimental protocols used for their determination.

Quantitative Data Summary

The inhibitory potency of this compound against various molecular targets has been quantified in several studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values reported in the literature.

| Target Enzyme | IC50 (µM) | Reference |

| Acetylcholinesterase (AChE) | 1.07 | [1] |

| Butyrylcholinesterase (BChE) | 6.03 | [1] |

| Beta-secretase 1 (BACE1) | 8.55 (non-competitive) | [1] |

| Helicobacter pylori Urease (HPU) | 3.0 ± 0.01 | [2] |

| Jack Bean Urease (JBU) | 2.3 ± 0.01 | [2] |

| Peroxynitrite (ONOO-) Scavenging | 16.83 | [1] |

| 3T3-L1 Adipocyte Triglyceride Accumulation | 52.8 | [3] |

| Target | Ki (µM) | Inhibition Type | Reference |

| Helicobacter pylori Urease (HPU) | 10.6 ± 0.01 | Slow-binding, Uncompetitive | [2] |

| Jack Bean Urease (JBU) | 4.6 ± 0.01 | Slow-binding, Competitive | [2] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways implicated in cell growth, proliferation, inflammation, and metabolism.

Raf/MEK/ERK Signaling Pathway

This compound has been demonstrated to suppress the Raf/MEK1/2/ERK1/2 signaling pathway, which is a critical regulator of cell proliferation and differentiation.[3] This inhibition is particularly relevant in the context of its anti-adipogenic effects.

AMPKα/Akt Signaling Pathway

In the context of adipocyte differentiation, this compound also downregulates the AMPKα/Akt signaling pathway.[3] This pathway is a key regulator of cellular energy homeostasis and metabolism.

DNA Intercalation and Topoisomerase Inhibition

Epiberberine has been reported to interact with DNA, with studies suggesting an intercalative binding mode. Furthermore, it has been identified as an inhibitor of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription.

Experimental Protocols

This section provides an overview of the methodologies employed to elucidate the molecular targets of this compound.

Cholinesterase and BACE1 Inhibition Assays

-

Principle: These assays measure the enzymatic activity of AChE, BChE, and BACE1 in the presence of varying concentrations of this compound to determine its inhibitory potency.

-

General Protocol (based on Ellman's method for Cholinesterases):

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the respective enzyme (AChE or BChE).

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

BACE1 Inhibition Assay (FRET-based):

-

A specific fluorescently labeled peptide substrate for BACE1 is used.

-

In the presence of BACE1, the substrate is cleaved, leading to a change in fluorescence resonance energy transfer (FRET).

-

The assay is performed with and without this compound to determine its effect on the rate of substrate cleavage.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blot Analysis for Signaling Pathway Components

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status within a signaling pathway. This allows for the assessment of how this compound affects the activation of pathways like Raf/MEK/ERK and AMPK/Akt.

-

General Protocol:

-

Cell Culture and Treatment: Culture relevant cells (e.g., 3T3-L1 preadipocytes) and treat them with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels and phosphorylation status.

-

DNA Interaction Studies

-

Principle: Various biophysical techniques are used to investigate the binding of this compound to DNA.

-

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):

-

Ethidium bromide (EB), a fluorescent dye, intercalates into DNA, resulting in a significant increase in its fluorescence intensity.

-

A solution of DNA pre-saturated with EB is prepared.

-

This compound is titrated into the DNA-EB complex solution.

-

If this compound intercalates into the DNA, it will displace the bound EB, leading to a quenching of the fluorescence.

-

The extent of fluorescence quenching is used to determine the binding affinity of this compound to DNA.

-

-

UV-Visible Spectroscopy: The interaction of this compound with DNA can cause changes in its UV-Vis absorption spectrum (e.g., hypochromism and bathochromic shift), providing evidence of binding.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to detect conformational changes in the DNA structure upon binding of this compound.

Conclusion

This compound presents a compelling profile as a multi-targeting agent with therapeutic potential in various domains, including neurodegenerative diseases, metabolic disorders, and oncology. Its ability to inhibit key enzymes like cholinesterases and BACE1, modulate critical signaling pathways such as Raf/MEK/ERK and AMPK/Akt, and interact with fundamental cellular components like DNA and topoisomerases underscores its complex and promising mechanism of action. This guide provides a foundational understanding of its molecular targets, offering valuable insights for researchers and drug development professionals. Further investigation into the nuanced interactions of this compound within complex biological systems will be crucial for translating its therapeutic potential into clinical applications.

References

Methodological & Application

Epiberberine Chloride: Preparation and DMSO Solubility for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Application Note

Epiberberine, an isoquinoline alkaloid, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. As a derivative of berberine, it shares a similar chemical scaffold but may exhibit distinct biological activities. This document provides detailed protocols for the preparation of epiberberine chloride stock solutions using dimethyl sulfoxide (DMSO) and summarizes its solubility and stability, crucial for ensuring reproducible and accurate experimental outcomes.

Physicochemical Properties and Solubility

This compound is a yellow crystalline solid. For experimental purposes, it is commonly dissolved in DMSO to create a concentrated stock solution, which is then further diluted in aqueous buffers or cell culture media to achieve the desired working concentration.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈ClNO₄ | [N/A] |

| Molecular Weight | 371.81 g/mol | [N/A] |

| Appearance | Yellow crystalline solid | [N/A] |

| Solubility in DMSO | 25 mg/mL (67.24 mM) | [N/A] |

| Storage (Solid) | 4°C, protected from light and moisture | [N/A] |

| Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [N/A] |

Note: Achieving the maximum solubility in DMSO may require sonication.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile microcentrifuge tube.

-

Weighing this compound: Carefully weigh out 3.72 mg of this compound powder and transfer it to the labeled tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the tube for 5-10 minutes in a water bath sonicator.

-

Sterilization (Optional but Recommended): If the stock solution is intended for cell culture use, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in cell culture experiments to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound working solution.

Visualizing the Workflow and a Key Signaling Pathway

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for preparing the stock solution and a simplified representation of a signaling pathway modulated by berberine and its analogs.

Concluding Remarks

The protocols and data presented provide a foundation for the consistent and effective use of this compound in research settings. Adherence to these guidelines for stock solution preparation, storage, and handling will contribute to the reliability of experimental results. As research into the biological effects of epiberberine continues, understanding its interactions with key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, will be crucial for elucidating its therapeutic potential.

In Vivo Administration of Epiberberine and Berberine Chloride in Diabetic Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Epiberberine chloride and the closely related compound Berberine chloride in diabetic rodent models. Due to the limited availability of extensive research on this compound in diabetic rat models, this guide also incorporates comprehensive data from studies on Berberine chloride in these models to provide a broader context for researchers.

Data Presentation: Quantitative Effects on Key Diabetic Markers

The following tables summarize the quantitative data from studies investigating the effects of this compound in diabetic mice and Berberine chloride in diabetic rats.

Effects of Epiberberine (EPI) on Diabetic Mice

A study on Type 2 diabetic (T2DM) mice, induced by a high-fat diet and streptozotocin (STZ), demonstrated the dose-dependent effects of Epiberberine.[1]

| Parameter | T2DM Model | EPI (50 mg/kg) | EPI (100 mg/kg) | EPI (200 mg/kg) | Metformin (200 mg/kg) |

| Blood Glucose | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Total Cholesterol (TC) | Increased | Reduced | Reduced | Reduced | Reduced |

| Total Triglyceride (TG) | Increased | Reduced | Reduced | Reduced | Reduced |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Increased | Reduced | Reduced | Reduced | Reduced |

| High-Density Lipoprotein Cholesterol (HDL-C) | Decreased | Elevated | Elevated | Elevated | Elevated |

Data adapted from a study on T2DM mice.[1]

Effects of Berberine Chloride (BC) on STZ-Induced Diabetic Rats

Multiple studies have evaluated the efficacy of Berberine chloride in streptozotocin (STZ)-induced diabetic rats.

Table 1.2.1: Effect of Berberine Chloride on Blood Glucose and Insulin

| Group | Blood Glucose (mg/dL) - Day 0 | Blood Glucose (mg/dL) - Day 22 | Blood Glucose (mg/dL) - Day 45 | Plasma Insulin |

| Normal Control | 83.61 ± 6.37 | 85.91 ± 6.54 | 89.81 ± 6.84 | 16.08 ± 1.22 |

| Diabetic Control | 246.46 ± 18.87 | 262.73 ± 20.11 | 291.87 ± 22.34 | 6.86 ± 0.53 |

| Diabetic + BC (25 mg/kg) | 248.02 ± 18.89 | 190.63 ± 14.52 | 162.05 ± 12.34 | 9.91 ± 0.75 |

| Diabetic + BC (50 mg/kg) | 248.32 ± 19.01 | 171.71 ± 13.14 | 120.37 ± 9.21 | 13.09 ± 1.00 |

| Diabetic + BC (100 mg/kg) | 244.84 ± 18.64 | 170.04 ± 12.95 | 119.86 ± 9.13 | 13.22 ± 1.01 |

| Diabetic + Glipizide (6 mg/kg) | 253.19 ± 19.38 | 162.14 ± 12.41 | 102.51 ± 8.38 | 14.92 ± 1.14 |

Data are presented as mean ± S.D.[2] Berberine chloride administration significantly decreased blood glucose and increased plasma insulin levels in diabetic rats.[2][3]

Table 1.2.2: Effect of Berberine Chloride on Lipid Profile

| Group | Total Cholesterol (TC) | Triglycerides (TG) | Phospholipids | LDL | VLDL |

| Diabetic Control | Increased | Increased | Increased | Increased | Increased |

| Diabetic + BC (50 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data from a 45-day study in STZ-induced diabetic rats.[4]

Experimental Protocols

Induction of Diabetes in Rodent Models

2.1.1. Type 1 Diabetes Model (STZ-Induced)

This protocol is suitable for inducing insulin-dependent diabetes.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

-

Inducing Agent: Streptozotocin (STZ), dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before use.

-

Dosage: A single intraperitoneal (i.p.) injection of STZ at a dose of 40-60 mg/kg body weight.

-

Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.[3]

2.1.2. Type 2 Diabetes Model (High-Fat Diet and Low-Dose STZ)

This model mimics the pathophysiology of human T2DM, characterized by insulin resistance and subsequent beta-cell dysfunction.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Diet: Feed the rats a high-fat diet (HFD) for a period of 2-4 weeks to induce insulin resistance.

-

Inducing Agent: Streptozotocin (STZ) in citrate buffer.

-

Dosage: After the HFD period, administer a single i.p. injection of a lower dose of STZ (e.g., 30-40 mg/kg body weight).

-

Confirmation of Diabetes: Monitor blood glucose and insulin levels.

Administration of Epiberberine and Berberine Chloride

2.2.1. This compound Administration (Mouse Model)

-

Compound Preparation: Prepare this compound in a suitable vehicle.

-

Dosage: Administer orally at doses of 50, 100, and 200 mg/kg body weight.[1]

-

Frequency: Once daily.

-

Duration: The treatment period can vary depending on the study's objectives.

2.2.2. Berberine Chloride Administration (Rat Model)

-

Compound Preparation: Berberine chloride can be dissolved in distilled water.

-

Dosage: Administer orally at doses of 25, 50, and 100 mg/kg body weight.[2] A dose of 50 mg/kg has been shown to be particularly effective.[2][3][4][5]

-

Frequency: Once daily.

Signaling Pathways and Visualizations

Epiberberine-Modulated Signaling Pathway in Diabetic Mice

Epiberberine has been shown to stimulate the insulin signaling pathway and inhibit the MAP kinase signaling pathway in the skeletal muscle and liver of diabetic mice.[1]

Caption: Epiberberine's dual action on insulin and inflammatory pathways.

Berberine Chloride-Modulated Signaling Pathways in Diabetic Rats

Berberine chloride exerts its anti-diabetic effects through multiple pathways, including improving insulin sensitivity and reducing inflammation and apoptosis.

3.2.1. Insulin Signaling Pathway

Berberine chloride enhances insulin signaling by increasing the expression of key molecules like IRS-1, Akt, and GLUT-4.[4]

Caption: Berberine chloride's enhancement of insulin signaling molecules.

3.2.2. Anti-inflammatory and Anti-apoptotic Pathways

Berberine chloride has been shown to reduce inflammation and apoptosis in the pancreas and liver of diabetic rats.[3][5] It achieves this by downregulating pro-inflammatory and pro-apoptotic proteins while upregulating anti-apoptotic proteins.[3][5]

Caption: Berberine chloride's protective effects against inflammation and apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of compounds like Epiberberine or Berberine chloride in diabetic rat models.

Caption: A generalized workflow for in vivo diabetic rat model studies.

References

- 1. Epiberberine Improves Hyperglycemia and Ameliorates Insulin Sensitivity in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrcps.com [ajrcps.com]

- 3. Berberine chloride ameliorates oxidative stress, inflammation and apoptosis in the pancreas of Streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulatory Effects of Berberine Chloride on Lipid Profile, Oxidant Status and Insulin Signaling Molecules in Streptozotocin Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Berberine chloride on the liver of streptozotocin-induced diabetes in albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Separation of Berberine and Epiberberine Isomers

Introduction

Berberine and epiberberine are structural isomers, both of which are naturally occurring isoquinoline alkaloids found in various medicinal plants, notably in the Coptis and Berberis species.[1][2] Berberine is well-researched for its wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory properties.[1] Epiberberine, its isomer, also exhibits biological activity and may influence the overall therapeutic effect of herbal extracts.[1] Due to their structural similarity, the separation and quantification of these isomers present a significant analytical challenge. Accurate and robust analytical methods are crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

These application notes provide detailed protocols for the separation and analysis of berberine and epiberberine using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

General Experimental Workflow

The general workflow for the analytical separation of berberine and epiberberine involves several key stages, from sample preparation to final data analysis.

Caption: General workflow for the separation and analysis of isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, robust technique for the separation and quantification of berberine and epiberberine.[3] The choice of stationary phase and mobile phase composition is critical for achieving baseline separation of the isomers.

Protocol 1: Mixed-Mode HPLC for Berberine and Epiberberine Separation

This protocol utilizes a mixed-mode stationary phase for the effective separation of berberine and epiberberine.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Primesep B mixed-mode stationary phase column (3.2 x 150 mm, 5 µm).[1]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (20:80, v/v) containing 0.1% sulfuric acid.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Detection: UV at 275 nm.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Sample Preparation:

-

Accurately weigh a suitable amount of the plant material or extract.

-

Perform extraction using an appropriate solvent (e.g., methanol or an ethanol-water mixture).[4]

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

Prepare a series of standard solutions of berberine and epiberberine in the mobile phase for calibration.

Protocol 2: Reversed-Phase HPLC for Berberine Analysis

This protocol is optimized for the quantification of berberine and can be adapted for the separation of its isomers with appropriate method development.

Methodology:

-

Instrumentation: HPLC with a Photodiode Array (PDA) detector.[5]

-

Column: C18 column (e.g., Unisphere C18, 5 µm, 4.6 x 150 mm).[3][5]

-

Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v).[5]

-

Injection Volume: 10 µL.[5]

-

Column Temperature: 30°C.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of berberine and epiberberine in complex biological matrices like plasma.[7][8]

Protocol: UPLC-MS/MS for Simultaneous Quantification in Plasma

This method was developed for the simultaneous determination of berberine, epiberberine, and other related alkaloids in rat plasma.[7]

Methodology:

-

Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

-

Column: ACQUITY UPLC® BEH C18 column.[8]

-

Mobile Phase: A gradient elution using acetonitrile and water containing 5 mmol ammonium acetate (adjusted to pH 5.0 with formic acid).[7]

-

Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.[7]

-

MRM Transitions: Specific precursor to product ion transitions should be optimized for each analyte and the internal standard. For berberine, a common transition is m/z 336.1 → 320.2.[8]

-

-

Internal Standard: Tetrahydropalmatine is a suitable internal standard.[7]

Sample Preparation (Plasma):

-

To a 100 µL plasma sample, add the internal standard.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the mixture.

-

Inject the supernatant into the UPLC-MS/MS system.

Capillary Electrophoresis (CE)

Capillary electrophoresis is an alternative technique that offers high separation efficiency and requires small sample volumes.[3][9]

Protocol: Capillary Zone Electrophoresis for Berberine Analysis

This protocol was developed for the determination of berberine in plant extracts.[9]

Methodology:

-

Instrumentation: A standard CE system with a UV detector.

-

Capillary: Fused silica capillary.

-

Background Electrolyte (BGE): 0.1 M phosphate buffer (pH 7.0) and methanol (65:35, v/v).[9]

-

Separation Voltage: Typically in the range of 15-25 kV.

-

Detection: UV detection at a wavelength suitable for berberine (e.g., 254 nm or 345 nm).[10]

Sample Preparation:

-

Extract the sample with a suitable solvent (e.g., 80% ethanol).[9]

-

Centrifuge the extract to remove particulate matter.

-

Inject the supernatant directly into the CE system.[9]

Quantitative Data Summary

The following table summarizes the key parameters from various analytical methods for the separation and quantification of berberine and epiberberine.

| Technique | Analyte(s) | Column/Capillary | Mobile Phase/BGE | Flow Rate/Voltage | Retention/Migration Time | Detection | Reference |

| HPLC | Berberine, Epiberberine | Primesep B (3.2x150mm, 5µm) | MeCN/H₂O (20/80) with 0.1% H₂SO₄ | 0.5 mL/min | Not specified | UV at 275 nm | [1] |

| HPLC | Berberine | C18 (4.6x250mm, 5µm) | Methanol/0.1% TFA (50:50) | 1.0 mL/min | Not specified | UV at 345 nm | [11] |

| HPLC | Berberine | Inertsil C18 | Acetonitrile/KH₂PO₄ buffer (pH 2.5), gradient | 1.0 mL/min | Not specified | UV at 346 nm | [6] |

| UPLC-MS/MS | Berberine, Epiberberine, & others | C18 | Acetonitrile/Water with 5mM Ammonium Acetate (pH 5.0), gradient | Not specified | Not specified | ESI-MS/MS (MRM) | [7] |

| CE | Berberine | Fused Silica | 0.1M Phosphate buffer (pH 7.0)/Methanol (65:35) | Not specified | ~3.6 min | Not specified | [9] |

| CE | Berberine, Palmatine, Jatrorrhizine | Fused Silica | 60mM Sodium Phosphate (pH 8.0)/Methanol (60:40) | Not specified | < 6 min | UV at 254 nm | [10] |

Key Analytical Parameters

The successful separation of berberine and epiberberine is dependent on the careful selection and optimization of several key parameters within each analytical technique.

Caption: Key parameters influencing the separation of isomers.

Conclusion

The choice of analytical technique for the separation of berberine and epiberberine depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC with C18 or mixed-mode columns provides a robust and reliable method for routine quality control. For higher sensitivity and analysis in complex biological fluids, UPLC-MS/MS is the preferred method. Capillary electrophoresis offers a high-efficiency alternative with low sample and solvent consumption. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of methods for the analysis of these important isomeric alkaloids.

References

- 1. Alltesta HPLC Method for Analysis of Epiberberine and Berberine on Primesep B Column | SIELC Technologies [sielc.com]

- 2. [Classification study of Coptis chinensis based on quantitative physical property characteristics of appearance and internal quality evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 4. Facile extraction of berberine from different plants, separation, and identification by thin-layer chromatography, high-performance liquid chromatography, and biological evaluation against Leishmaniosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gigvvy.com [gigvvy.com]

- 6. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. High-performance capillary electrophoresis for determining the contents of berberine, jatrorrhizine and palmatine in Gegenqinlian decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for UPLC-MS Analysis of Coptidis Rhizoma Alkaloids

Introduction

Coptidis Rhizoma, commonly known as Huanglian, is a traditional Chinese medicine with a long history of use for its anti-inflammatory, antibacterial, and anti-diabetic properties.[1][2] The primary bioactive constituents responsible for these effects are a group of protoberberine-type alkaloids, including berberine, palmatine, coptisine, epiberberine, and jatrorrhizine.[1][2] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for the sensitive and selective quantification of these alkaloids. This document provides detailed protocols for the UPLC-MS analysis of alkaloids in Coptidis Rhizoma, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Coptidis Rhizoma

This protocol outlines the extraction of alkaloids from dried Coptidis Rhizoma powder for UPLC-MS analysis.

Materials:

-

Dried Coptidis Rhizoma powder

-

Methanol (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Water (ultrapure)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 0.5 g of dried Coptidis Rhizoma powder into a centrifuge tube.

-

Add 15 mL of methanol to the tube.[3]

-

For improved extraction efficiency of the salt-form alkaloids, a methanol-hydrochloric acid solution (100:1, v/v) can be utilized.[4]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the powder.

-

Perform ultrasonic extraction for 30 minutes at room temperature.[3][4]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process (steps 2-7) on the residue to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in 5 mL of 50% methanol in water.[3]

-

Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Method for Quantitative Analysis

This section details the instrumental parameters for the separation and detection of Coptidis Rhizoma alkaloids.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[5][6]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Gradient Elution:

-

0-1 min: 10-20% B

-

1-3 min: 20-22.5% B

-

3-3.5 min: 22.5-32.5% B

-

3.5-4.5 min: 32.5-45% B

-

4.5-5 min: 45-90% B

-

5-5.51 min: 90-10% B

-

5.51-8 min: 10% B[5]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Capillary Voltage: 3.2 kV.[5]

-

Source Temperature: 120 °C.[5]

-

Desolvation Temperature: 350 °C.[5]

-

Desolvation Gas Flow: 600 L/h.[5]

-

Cone Gas Flow: 50 L/h.[5]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[5]

Quantitative Data Summary

The following table summarizes the typical MRM transitions and reported quantitative ranges for the major alkaloids in Coptidis Rhizoma.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Reference |

| Coptisine | 320.1 | 292.1 | 0.08 | [5] |

| Epiberberine | 336.1 | 320.1 | 0.08 | [5] |

| Jatrorrhizine | 338.2 | 322.1 | 0.08 | [5] |

| Berberine | 336.1 | 292.1 | 0.08 | [5] |

| Palmatine | 352.2 | 336.1 | 0.08 | [5] |

Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument being used.

Visualizations

Figure 1: Experimental workflow for the UPLC-MS analysis of Coptidis Rhizoma alkaloids.

Figure 2: Simplified PI3K/AKT signaling pathway and the inhibitory role of Berberine.

Figure 3: Simplified MAPK/ERK signaling pathway and the inhibitory action of Berberine.

Discussion

The described UPLC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of major alkaloids in Coptidis Rhizoma. The sample preparation protocol is straightforward and ensures efficient extraction of the target analytes. The chromatographic conditions are optimized for good separation of the structurally similar alkaloids, while the MS/MS detection in MRM mode offers high selectivity and sensitivity.

Several studies have highlighted the interaction of Coptidis Rhizoma alkaloids, particularly berberine, with key cellular signaling pathways. For instance, berberine has been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are crucial in cell proliferation and survival.[8][9] This inhibitory action is a key mechanism behind the observed anti-cancer effects of Coptidis Rhizoma.[9] The ability to accurately quantify these alkaloids is therefore essential for understanding their pharmacological activity and for the quality control of Coptidis Rhizoma and its derived products.

Conclusion

This application note provides a comprehensive and detailed protocol for the UPLC-MS/MS analysis of alkaloids in Coptidis Rhizoma. The methods and data presented are valuable for researchers and professionals involved in the study and development of traditional medicines. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the molecular mechanisms of action of the key bioactive compounds.

References

- 1. Coptidis Rhizoma: a comprehensive review of its traditional uses, botany, phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coptidis rhizoma and its main bioactive components: recent advances in chemical investigation, quality evaluation and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. Simultaneous Qualitative and Quantitative Evaluation of the Coptidis Rhizoma and Euodiae Fructus Herbal Pair by Using UHPLC-ESI-QTOF-MS and UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry [frontiersin.org]

- 7. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach [mdpi.com]

- 9. Frontiers | Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers [frontiersin.org]

Troubleshooting & Optimization

Strategies to enhance the oral bioavailability of Epiberberine chloride

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at enhancing the oral bioavailability of Epiberberine chloride.

Frequently Asked Questions (FAQs)

FAQ 1: What is the baseline oral bioavailability of Epiberberine, and why is it a subject of research?

Epiberberine (EPI), a primary active alkaloid from "Rhizoma Coptidis," demonstrates significantly better biopharmaceutical properties than its well-known isomer, berberine.[1] In rat models, the absolute oral bioavailability of Epiberberine has been measured at 14.46%.[1] While this is much higher than that of berberine, which is less than 1%, a bioavailability of ~14.5% still indicates that a large fraction of the orally administered dose does not reach systemic circulation.[1] This limitation drives research into enhancement strategies to unlock its full therapeutic potential in areas like metabolic disorders.[2][3]

FAQ 2: What are the primary physiological barriers limiting the oral bioavailability of Epiberberine and related protoberberine alkaloids?

The primary barriers are similar to those affecting its isomer, berberine, and include:

-

P-glycoprotein (P-gp) Efflux: Epiberberine is a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium.[1][4] These transporters actively pump the absorbed drug from inside the enterocytes back into the intestinal lumen, reducing net absorption.

-